molecular formula C9H16N4O2 B11739140 tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11739140
M. Wt: 212.25 g/mol
InChI Key: OZFJXZMYQQRIFF-UHFFFAOYSA-N
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Description

tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate: is an organic compound with the molecular formula C9H16N4O2. This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. It is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its application in diverse fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)

InChI Key

OZFJXZMYQQRIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C

Origin of Product

United States

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